S-3,4,5-Trifluorophenylthioacetate
Overview
Description
S-3,4,5-Trifluorophenylthioacetate is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thioacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3,4,5-Trifluorophenylthioacetate typically involves the reaction of 3,4,5-trifluorophenylthiol with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrogen chloride or acetic acid. The reaction proceeds as follows:
3,4,5-Trifluorophenylthiol+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-3,4,5-Trifluorophenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 3,4,5-Trifluorophenylthiol.
Substitution: Various substituted phenylthioacetates depending on the nucleophile used.
Scientific Research Applications
S-3,4,5-Trifluorophenylthioacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of S-3,4,5-Trifluorophenylthioacetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thioacetate group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorophenylthiol: A precursor in the synthesis of S-3,4,5-Trifluorophenylthioacetate.
3,4,5-Trifluorophenylacetic acid: Another fluorinated compound with different functional groups.
Tris(3,4,5-trifluorophenyl)borane: A compound with similar trifluoromethyl groups but different chemical properties.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and thioacetate groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
S-(3,4,5-trifluorophenyl) ethanethioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3OS/c1-4(12)13-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFOPJARSSBLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=CC(=C(C(=C1)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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